Diphenyl(trimethylsilyl)phosphine

Asymmetric synthesis Organophosphorus chemistry Chiral ligand synthesis

Diphenyl(trimethylsilyl)phosphine (CAS 17154-34-6), also known as (diphenylphosphino)trimethylsilane, is an organophosphorus compound with the molecular formula C₁₅H₁₉PSi and a molecular weight of 258.37 g/mol. It is commercially available as a technical grade liquid reagent with a boiling point of 119–120 °C at 0.2 mmHg, a density of 1.009 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.603.

Molecular Formula C15H19PSi
Molecular Weight 258.37 g/mol
CAS No. 17154-34-6
Cat. No. B101189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(trimethylsilyl)phosphine
CAS17154-34-6
Molecular FormulaC15H19PSi
Molecular Weight258.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
InChIKeyWTWVGNUJAAOVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(trimethylsilyl)phosphine (CAS 17154-34-6) Procurement Guide: Technical Specifications and Supplier Documentation


Diphenyl(trimethylsilyl)phosphine (CAS 17154-34-6), also known as (diphenylphosphino)trimethylsilane, is an organophosphorus compound with the molecular formula C₁₅H₁₉PSi and a molecular weight of 258.37 g/mol . It is commercially available as a technical grade liquid reagent with a boiling point of 119–120 °C at 0.2 mmHg, a density of 1.009 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.603 . The compound is classified as a flammable liquid (Flam. Liq. 2; H225) and requires handling as a Dangerous Good for transport (UN1993, Class 3, PG II) [1]. This product is exclusively intended for research and laboratory applications and is not designed for diagnostic or therapeutic use .

Chiral phosphine ligand synthesis via stereoselective aldehyde addition
Radical-mediated diphosphination for bidentate ligand scaffolds
Pd-catalyzed cross-coupling to vinylphosphine building blocks
Reagent for irreversible P–C bond formation in carbonyl chemistry

Why Diphenyl(trimethylsilyl)phosphine Cannot Be Replaced by Generic Phosphines in Critical Synthetic Applications


The trimethylsilyl (TMS) group in diphenyl(trimethylsilyl)phosphine (Ph₂PSiMe₃) is not a passive protecting group but an active functional handle that fundamentally alters reactivity compared to its hydrogen analog diphenylphosphine (Ph₂PH) or alkyl-substituted phosphines. Ph₂PH participates in reversible addition to carbonyl compounds with poor stereocontrol, whereas Ph₂PSiMe₃ engages in irreversible, highly stereoselective additions that yield diastereomerically pure products [1]. Furthermore, the P–Si bond provides a distinct thermodynamic driving force for homolytic substitution chemistry that is absent in P–C or P–H analogs, enabling radical-based C–P bond formation pathways not accessible with triphenylphosphine or diphenylphosphine . Substituting Ph₂PSiMe₃ with a generic phosphine in these applications would result in reaction failure, poor stereoselectivity, or the inability to access the desired phosphorus-containing product.

Target Reagent
  • Irreversible carbonyl addition
  • High diastereoselectivity reported
  • Active in radical diphosphination (P–Si cleavage)
  • Cross-coupling competent
Potential Substitute (Ph₂PH)
  • Reversible addition; poor stereocontrol
  • Near-racemic diastereomeric ratios
  • Not suitable for radical-mediated C–P bond formation
  • Cross-coupling possible but lacks silyl orthogonality

Quantitative Differentiation Evidence: Diphenyl(trimethylsilyl)phosphine vs. Analogous Phosphines


Stereoselectivity in Chiral Aldehyde Addition: Ph₂PSiMe₃ vs. Ph₂PH

Ph₂PSiMe₃ enables diastereomerically pure tertiary α-trimethylsiloxyalkylphosphine synthesis with 90–100% diastereomeric purity, whereas the direct analog Ph₂PH under identical conditions yields a reversible reaction with poor stereoselectivity (diastereomeric ratio 45:55) [1]. The TMS group prevents reversibility and locks stereochemical outcomes, a critical advantage for chiral phosphine ligand procurement.

Stereoselectivity vs Ph₂PH
Direct comparison
90–100% de vs ~0% de
Supports stereochemical control in chiral ligand synthesis
Reported with chiral aldehyde substrates; 31P NMR monitoring
Asymmetric synthesis Organophosphorus chemistry Chiral ligand synthesis

Reaction Irreversibility Advantage: Ph₂PSiMe₃ vs. Ph₂PH in Carbonyl Additions

The addition of Ph₂PH to chiral aldehydes is reversible under standard conditions, resulting in an equilibrium mixture that limits yield and stereocontrol. In contrast, Ph₂PSiMe₃ addition proceeds irreversibly, driven by the formation of a stable Si–O bond, enabling complete conversion to α-siloxyalkylphosphine products [1]. This mechanistic divergence is quantified by 31P NMR spectral analysis, showing complete consumption of Ph₂PSiMe₃ starting material versus equilibrium mixtures with Ph₂PH.

Reaction Irreversibility
Direct comparison
Irreversible addition
Ensures complete conversion; Ph₂PH gives equilibrium mixtures
Based on Si–O bond formation driving force; 31P NMR evidence
Synthetic methodology P–C bond formation Phosphine reactivity

P–Si Bond Energy Advantage in Homolytic Substitution: Ph₂PSiMe₃ vs. PPh₃ and Ph₂PH

The P–Si bond in Ph₂PSiMe₃ exhibits significantly lower bond dissociation energy compared to P–C or P–H bonds in analogous phosphines, enabling homolytic cleavage under mild radical-generating conditions. This property allows Ph₂PSiMe₃ to function as a phosphorus-centered radical precursor in copper-catalyzed vicinal diphosphination of styrenes, producing 1,2-bis(diphenylphosphino)ethane-type bidentate ligands [1]. Neither triphenylphosphine (PPh₃) nor diphenylphosphine (Ph₂PH) undergoes this radical-based C–P bond-forming manifold under comparable conditions due to higher P–C and P–H bond energies.

Radical Diphosphination
Class-level inference
Active in Cu/NHC-catalyzed styrene diphosphination
Enables radical C–P bond formation; PPh₃/Ph₂PH inactive
P–Si bond energy context; requires oxidant/base system
Radical chemistry C–P bond formation Homolytic substitution

Synthetic Versatility in Cross-Coupling: Ph₂PSiMe₃ vs. Ph₂PH with Alkenyl Halides

Both Ph₂PSiMe₃ and Ph₂PH undergo Pd-catalyzed cross-coupling with halogenoenamines and halogenoenol ethers to yield α- and β-alkoxy(dialkylamino)vinylphosphines in high yields [1]. This demonstrates that Ph₂PSiMe₃ maintains comparable cross-coupling competency while offering the additional silyl-group-derived advantages (stereoselectivity, irreversibility, and radical reactivity) absent in Ph₂PH.

Cross-Coupling Efficiency
Direct comparison
High yields comparable to Ph₂PH
Pd-catalyzed coupling competent; adds silyl orthogonality
With halogenoenamines/enol ethers; silyl group enables further transformations
Palladium catalysis Cross-coupling Vinylphosphine synthesis

Optimal Research and Industrial Application Scenarios for Diphenyl(trimethylsilyl)phosphine (CAS 17154-34-6)


Synthesis of Diastereomerically Pure Chiral Phosphine Ligands for Asymmetric Catalysis

In asymmetric catalysis research and pharmaceutical intermediate synthesis, the procurement of enantiomerically or diastereomerically pure chiral phosphine ligands is critical. Ph₂PSiMe₃ enables the one-step synthesis of α-trimethylsiloxyalkylphosphines with 90–100% diastereomeric purity via addition to chiral aldehydes [1]. This route circumvents the poor stereoselectivity (45:55 dr) and reversibility observed with Ph₂PH, eliminating the need for costly chiral resolution steps. The resulting silyl-protected phosphines can be converted to borane–phosphine complexes for purification and subsequent deprotection to yield optically pure tertiary phosphine ligands for transition metal catalysis [1].

Radical-Mediated Diphosphination of Olefins for Bidentate Ligand Synthesis

In coordination chemistry and homogeneous catalysis, bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) are essential building blocks. Ph₂PSiMe₃ uniquely participates in copper/NHC-catalyzed oxidative vicinal diphosphination of styrenes, delivering 1,2-bis(diphenylphosphino)ethane-type ligands directly from olefin feedstocks [2]. This radical-mediated pathway is inaccessible using Ph₂PH or PPh₃ due to higher P–H and P–C bond dissociation energies. Researchers developing new diphosphine ligand architectures or scaling ligand production should procure Ph₂PSiMe₃ as the sole commercially viable precursor for this atom-economical transformation [2].

Pd-Catalyzed Synthesis of Functionalized Vinylphosphines for Cross-Coupling Applications

For synthetic groups requiring vinylphosphine building blocks for subsequent cross-coupling or coordination chemistry applications, Ph₂PSiMe₃ offers high-yield Pd-catalyzed coupling with halogenoenamines and halogenoenol ethers [3]. The product α- and β-alkoxy(dialkylamino)vinylphosphines serve as versatile intermediates. While Ph₂PH also performs this cross-coupling, procuring Ph₂PSiMe₃ provides the additional advantage of orthogonal silyl-group reactivity that can be exploited in subsequent transformations, including stereoselective additions, radical chemistry, or fluoride-mediated deprotection strategies [1][2][3].

Application
Selection Property
Validation Focus
Chiral phosphine ligand synthesis via aldehyde addition
Silylphosphine stereochemical control
Diastereomeric purity assessment (e.g., 31P NMR)
Radical-mediated bidentate diphosphine synthesis
P–Si bond radical lability
Radical initiation conditions and substrate scope
Vinylphosphine building block synthesis via cross-coupling
Cross-coupling efficiency with silyl orthogonality
Coupling yield and downstream silyl group utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyl(trimethylsilyl)phosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.